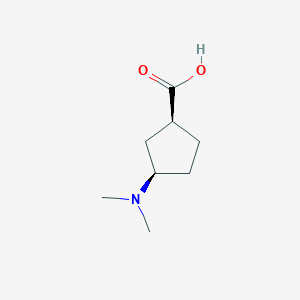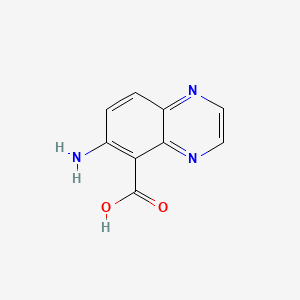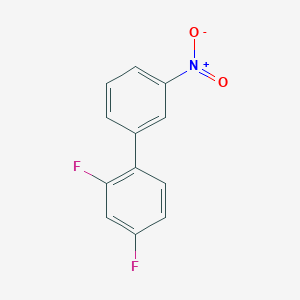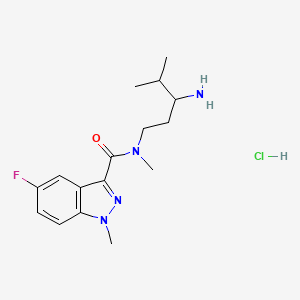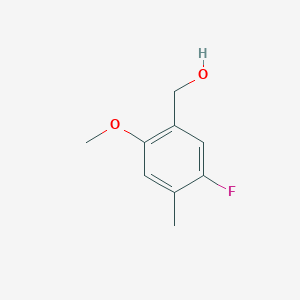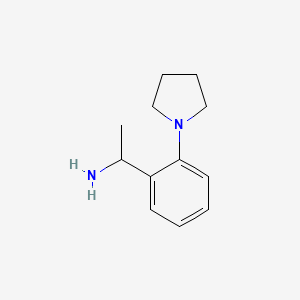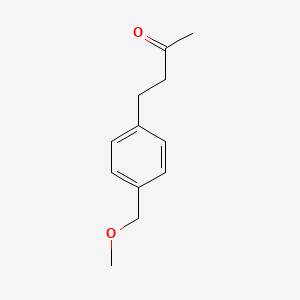
4-(4-(Methoxymethyl)phenyl)butan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-(Methoxymethyl)phenyl)butan-2-one, also known as anisylacetone, is an organic compound with the molecular formula C11H14O2. It is a clear, colorless to pale yellow liquid with a sweet, floral, and slightly fruity odor. This compound is used in various applications, including as a flavoring agent and in scientific research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-(4-(Methoxymethyl)phenyl)butan-2-one can be synthesized by condensing acetone with anisaldehyde to yield anisylidene acetone, followed by hydrogenation in the presence of a palladium catalyst . The reaction conditions typically involve:
Condensation: Mixing acetone and anisaldehyde in the presence of a base such as sodium hydroxide.
Hydrogenation: Using a palladium catalyst under hydrogen gas to reduce the double bond in anisylidene acetone.
Industrial Production Methods
Industrial production methods for this compound are similar to the synthetic routes mentioned above but are scaled up to accommodate larger quantities. The process involves:
Bulk Condensation: Large-scale mixing of acetone and anisaldehyde with a base.
Catalytic Hydrogenation: Using industrial hydrogenation equipment with a palladium catalyst to achieve the desired reduction.
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-(Methoxymethyl)phenyl)butan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
4-(4-(Methoxymethyl)phenyl)butan-2-one has several scientific research applications, including:
Chemistry: Used as a precursor in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Used in the flavor and fragrance industry due to its sweet, floral odor
Wirkmechanismus
The mechanism of action of 4-(4-(Methoxymethyl)phenyl)butan-2-one involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily due to its functional groups, which can participate in various chemical reactions. For example, the methoxy group can undergo metabolic transformations, and the ketone group can interact with enzymes and other proteins .
Vergleich Mit ähnlichen Verbindungen
4-(4-(Methoxymethyl)phenyl)butan-2-one can be compared with other similar compounds, such as:
4-(4-Methoxyphenyl)-2-butanone: Similar structure but lacks the methoxymethyl group.
4-(3,4-Methylenedioxy)phenyl-2-butanone: Contains a methylenedioxy group instead of a methoxymethyl group.
Raspberry ketone methyl ether: Similar structure but with different functional groups.
The uniqueness of this compound lies in its specific functional groups, which impart distinct chemical and physical properties .
Eigenschaften
Molekularformel |
C12H16O2 |
|---|---|
Molekulargewicht |
192.25 g/mol |
IUPAC-Name |
4-[4-(methoxymethyl)phenyl]butan-2-one |
InChI |
InChI=1S/C12H16O2/c1-10(13)3-4-11-5-7-12(8-6-11)9-14-2/h5-8H,3-4,9H2,1-2H3 |
InChI-Schlüssel |
WTPCSGOAEATFDT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CCC1=CC=C(C=C1)COC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Cyclopropyloctahydropyrrolo[3,4-c]pyrrole dihydrochloride](/img/structure/B13584220.png)
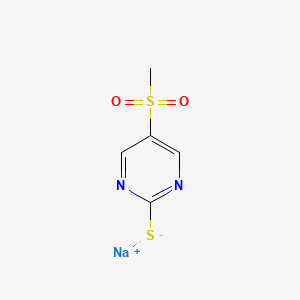
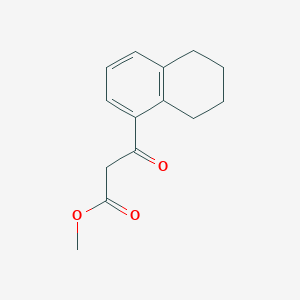
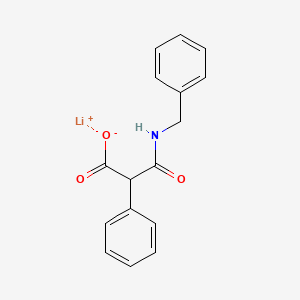
![2-(methylsulfanyl)-5H,6H,7H-cyclopenta[b]pyridin-5-one](/img/structure/B13584250.png)
![1-[(Tert-butoxy)carbonyl]-3-isocyanopiperidine](/img/structure/B13584254.png)

